2-(4-Methoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLSJITWMAFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378063 | |
| Record name | 2-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91517-26-9, 137684-21-0 | |
| Record name | 2-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137684-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenyl Piperazine
Established Synthetic Routes and Mechanistic Considerations
The construction of 2-(4-methoxyphenyl)piperazine (B1350156) can be approached by various strategies that either form the piperazine (B1678402) ring with the aryl group already in place or introduce the aryl moiety onto a pre-existing piperazine core.
Strategies for Piperazine Ring Formation
The formation of the piperazine ring is a cornerstone of many synthetic routes. Several methods have been developed, often relying on cyclization reactions of appropriately substituted acyclic precursors.
One common approach involves the cyclization of 1,2-diamines. For instance, a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and an aldehyde can provide 2-arylpiperazines under mild conditions. organic-chemistry.org This method utilizes an iridium-based photocatalyst to generate an α-aminyl radical which then undergoes cyclization. mdpi.com
Another strategy is the diastereoselective intramolecular hydroamination of aminoalkenes. This method has been successfully used for the synthesis of 2,6-disubstituted piperazines, where the substrates are prepared from amino acids. nih.gov Palladium catalysts are often employed in these cyclization reactions. organic-chemistry.orgnih.gov Reductive amination of dicarbonyl compounds and transition-metal-catalyzed cyclization reactions are also traditional methods for constructing the piperazine scaffold. nih.gov
More recent and sustainable approaches include "borrowing hydrogen" methods, which utilize 1,5-diols and primary amines, and biocatalytic reductive aminations of 1,2-dicarbonyl and 1,2-diamine substrates. nih.gov A notable atom-economical method involves the iridium-catalyzed [3+3]-cycloaddition of imines, which can produce highly substituted piperazines with excellent regio- and diastereoselectivity. nih.gov
| Ring Formation Strategy | Key Reactants | Catalyst/Conditions | Key Features |
| Decarboxylative Annulation | Glycine-based diamine, Aldehyde | Iridium photocatalyst, Visible light | Mild conditions, access to 2-arylpiperazines. organic-chemistry.orgmdpi.com |
| Intramolecular Hydroamination | Aminoalkene | Palladium catalyst | High diastereoselectivity for substituted piperazines. organic-chemistry.orgnih.gov |
| "Borrowing Hydrogen" | 1,5-Diol, Primary amine | Transition metal catalyst | Sustainable approach. nih.gov |
| Biocatalytic Reductive Amination | 1,2-Dicarbonyl, 1,2-Diamine | Biocatalyst | Atom-economical. nih.gov |
| [3+3]-Cycloaddition | Imines | Iridium catalyst | High regio- and diastereoselectivity. nih.gov |
Introduction of the 4-Methoxyphenyl (B3050149) Moiety
The introduction of the 4-methoxyphenyl group at the C2 position of the piperazine ring can be achieved either during the ring formation or as a separate C-H functionalization step on a pre-formed piperazine.
In syntheses starting from acyclic precursors, the 4-methoxyphenyl group is often incorporated into one of the starting materials. For example, in the visible-light-promoted decarboxylative annulation, 4-methoxybenzaldehyde (B44291) would be the aldehyde of choice. organic-chemistry.org Similarly, for the diastereoselective intramolecular hydroamination, the aryl substituent would be present on the amino acid-derived substrate. nih.gov
Direct C-H arylation of a protected piperazine is an alternative and powerful strategy. Photoredox catalysis has emerged as a key technology in this area. For instance, the use of an iridium photocatalyst can facilitate the direct coupling of N-Boc piperazine with an arylating agent. mdpi.com The proposed mechanism involves the generation of an α-aminyl radical on the piperazine ring, which then couples with the aryl species. mdpi.com
Another direct functionalization approach is α-C-H lithiation of N-Boc-protected piperazines. mdpi.com This method allows for the introduction of various electrophiles, and subsequent transmetalation and cross-coupling reactions could potentially be used to introduce the 4-methoxyphenyl group, although this specific transformation can sometimes be low-yielding. acs.org
Advanced Derivatization and Structural Modification Techniques
Once the this compound core is synthesized, further modifications, particularly at the nitrogen atoms, are crucial for tuning its properties and for its application in constructing diverse chemical libraries.
N-Substitution Patterns and Their Synthetic Access
The two nitrogen atoms of the piperazine ring offer sites for further functionalization through N-alkylation and N-arylation reactions. Selective mono-alkylation can be challenging due to the similar reactivity of both nitrogens. google.com
One strategy to achieve mono-N-substitution is to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net The remaining free nitrogen can then be alkylated or arylated, followed by deprotection of the Boc group. Reductive amination is a common method for N-alkylation, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. researchgate.netmdpi.com
N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) reactions if the aryl halide is sufficiently electron-deficient. mdpi.com Nickel-catalyzed amination has also been shown to be effective for the selective mono-arylation of piperazine. researchgate.net
| N-Substitution Reaction | Reagents | Key Features |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Efficient method for introducing alkyl groups. researchgate.netmdpi.com |
| N-Alkylation (Nucleophilic Substitution) | Alkyl halide, Base | Direct alkylation, potential for di-alkylation. researchgate.netresearchgate.net |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | Versatile method for a wide range of aryl groups. mdpi.com |
| N-Arylation (SNAr) | Electron-deficient aryl halide | Does not require a metal catalyst. mdpi.com |
| N-Arylation (Nickel-catalyzed) | Aryl chloride, Nickel catalyst | Selective for mono-arylation. researchgate.net |
Appendage of Diverse Functional Groups for Library Synthesis
The this compound scaffold is an excellent starting point for the synthesis of compound libraries for drug discovery. The differential reactivity of the two nitrogen atoms, often controlled by protecting groups, allows for the systematic introduction of a wide variety of functional groups.
Starting from a mono-protected this compound, one nitrogen can be functionalized, for example, by acylation with various carboxylic acids or their derivatives. iucr.org Subsequent deprotection of the second nitrogen allows for a second, different functional group to be introduced. This divergent approach enables the rapid generation of a large number of analogs with diverse substitution patterns. acs.org
The long-chain arylpiperazine (LCAP) motif is a common feature in many CNS-active drugs. nih.gov This is typically achieved by alkylating the piperazine nitrogen with a linker chain that terminates in another cyclic or aromatic group. nih.gov This modular approach allows for the exploration of the structure-activity relationship (SAR) by varying the nature of the terminal group, the length of the linker, and the substitution on the arylpiperazine core. nih.govnih.gov
Role as a Synthetic Intermediate in Complex Molecule Design
2-(Aryl)piperazines, including the 4-methoxyphenyl derivative, are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. portico.org Their structural rigidity and the ability to project substituents in defined spatial orientations make them attractive for designing ligands that interact with specific biological targets.
For example, arylpiperazines are key components of numerous ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov The 2-aryl substitution pattern can influence the selectivity and affinity for different receptor subtypes. nih.gov In the design of such ligands, the this compound unit often serves as a core fragment that is further elaborated with other pharmacophoric elements. nih.gov
Furthermore, the piperazine scaffold is found in a number of approved drugs, including kinase inhibitors used in oncology. mdpi.com The synthesis of these complex molecules often involves the coupling of a substituted piperazine intermediate with other heterocyclic systems. The this compound moiety can be strategically incorporated to optimize binding interactions within the target protein.
Pharmacological and Mechanistic Investigations of 2 4 Methoxyphenyl Piperazine
Neuroreceptor Pharmacology and Ligand Binding Studies
The neuropharmacological profile of 2-(4-methoxyphenyl)piperazine (B1350156), also known as ACR16, has been a subject of investigation to elucidate its interactions with various neuroreceptors. These studies are crucial in understanding its potential mechanism of action within the central nervous system. The primary focus of this research has been on its binding affinities and functional modulation of key serotonin (B10506) and dopamine (B1211576) receptor subtypes.
Arylpiperazine derivatives are a well-established class of compounds known for their significant interactions with serotonin (5-HT) receptors. The specific substitution pattern on the phenyl and piperazine (B1678402) rings dictates the affinity and efficacy at different 5-HT receptor subtypes.
The 2-methoxyphenylpiperazine moiety is a common structural feature in many high-affinity 5-HT1A receptor ligands. Research on various derivatives incorporating this scaffold has consistently demonstrated potent binding to this receptor subtype. For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been synthesized and shown to possess high affinity for 5-HT1A receptors, with some exhibiting Ki values in the low nanomolar range. mdpi.comnih.govresearchgate.net One study on a series of coumarin (B35378) derivatives incorporating a 2-methoxyphenylpiperazine moiety reported Ki values for the 5-HT1A receptor as low as 0.60 nM. mdpi.com Another investigation of adamantane (B196018) carboxamide derivatives of 1-(2-methoxyphenyl)-4-butylpiperazine identified a compound with a Ki of 0.4 nM at 5-HT1A sites. nih.gov
Functionally, these derivatives have often been characterized as antagonists at the 5-HT1A receptor. nih.gov Preliminary studies on certain analogues have indicated antagonist activity in adenylyl cyclase assays. nih.gov While these findings on related compounds are significant, specific binding affinity (Ki) and functional efficacy (e.g., Emax) data for the parent compound, this compound, at the 5-HT1A receptor are not extensively detailed in the reviewed literature. The consistent high affinity of its derivatives, however, suggests that this compound itself likely interacts with the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinities of Selected 2-Methoxyphenylpiperazine Derivatives
| Compound | Ki (nM) |
|---|---|
| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 mdpi.com |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine | 0.4 nih.gov |
| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}-5-phenylpyrid-2(1H)-one | 17 researchgate.net |
| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}-6-phenylpyrid-2(1H)-one | 38 researchgate.net |
The 5-HT7 receptor is another important target for arylpiperazine compounds. Structure-activity relationship studies have explored how modifications to this chemical scaffold influence binding at this receptor. A closely related compound, 1-[2-(4-methoxyphenyl)phenyl]piperazine, has been identified as a potent 5-HT7 receptor antagonist with a Ki value of 2.6 nM. nih.gov This particular derivative also exhibited low affinity for the 5-HT1A receptor (Ki = 476 nM), indicating a degree of selectivity. nih.gov
The 5-HT2A receptor is a key target for numerous psychoactive compounds, including many atypical antipsychotics which often exhibit antagonist properties at this site. The arylpiperazine scaffold is a common feature in many 5-HT2A receptor antagonists. mdpi.com For example, a study on coumarin derivatives of 2- and 3-methoxyphenylpiperazine found that some of these compounds displayed high affinity for the 5-HT2A receptor, with Ki values as low as 18 nM. mdpi.com
However, direct and specific binding affinity or functional modulation data for this compound at the 5-HT2A receptor has not been explicitly reported in the reviewed scientific literature. The activity of its derivatives suggests a potential for interaction that warrants further investigation.
The dopaminergic system, particularly the D2 receptor, is a critical target for antipsychotic medications. The interaction of this compound with dopamine receptors has been a significant area of research.
This compound (ACR16) has been characterized as a dopamine stabilizer, suggesting a modulatory role at the dopamine D2 receptor. In vitro binding studies have consistently shown that ACR16 has a low affinity for the D2 receptor. One study reported a Ki value of greater than 1 µM. nih.gov Another study found the affinity to be 23 µM. nih.gov A pKi value of less than 5 has also been reported. nih.gov
Functionally, in vitro assays have demonstrated that ACR16 acts as a low-affinity partial agonist at the D2 receptor. nih.gov In a [35S]GTPγS binding assay performed in the absence of sodium ions, ACR16 displayed a maximal effect (Emax) that was 10.2% of the response to dopamine. nih.gov Interestingly, this partial agonist activity was not observed in the presence of sodium ions. nih.gov In contrast to these in vitro findings, in vivo functional assays in rats reportedly showed no partial agonism. nih.gov This discrepancy between in vitro and in vivo results suggests that the functional effects of ACR16 at the D2 receptor may be complex and context-dependent.
Table 2: In Vitro Pharmacological Data for this compound (ACR16) at the D2 Receptor
| Parameter | Value | Assay Conditions |
|---|---|---|
| Binding Affinity | ||
| Ki | > 1 µM nih.gov | Radioligand binding |
| Ki | 23 µM nih.gov | Radioligand binding |
| pKi | < 5 nih.gov | vs. [3H]spiperone |
| Functional Activity | ||
| Emax | 10.2% (relative to dopamine) nih.gov | [35S]GTPγS binding assay (-Na+) |
| Functional Profile | Partial Agonist nih.gov | In vitro |
| Functional Profile | No Partial Agonism nih.gov | In vivo |
Dopamine Receptor Subtype Affinities and Functional Modulation
D3 Receptor Interactions
The this compound moiety is a core component in a variety of compounds investigated for their affinity and selectivity for the dopamine D3 receptor. The D3 receptor, part of the D2-like family, is a significant target for therapeutic development in neuropsychiatric disorders. Research has focused on modifying the 2-methoxyphenyl)piperazine structure to enhance D3 receptor affinity while maintaining or improving selectivity over the D2 receptor subtype.
In structure-activity relationship (SAR) studies, the inclusion of a 2-methoxyphenyl group on the piperazine ring has shown varied effects on binding affinity depending on the rest of the molecule's structure. For instance, compared to an unsubstituted phenylpiperazine compound, a 2-methoxyphenylpiperazine derivative displayed a roughly 3-fold increase in affinity for the D3 receptor. acs.org However, this modification also led to a nearly 10-fold higher affinity for the D2 receptor, which resulted in a net decrease in D2/D3 selectivity. acs.org
Further research has aimed to optimize this scaffold. The development of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides has yielded compounds with high D3 receptor affinity (Ki = 1 nM) and approximately 400-fold selectivity over the D2 subtype. nih.gov These studies highlight that while the 2-methoxyphenylpiperazine group is a key pharmacophore, achieving high selectivity requires careful modification of other parts of the molecule, such as the linker and the arylamide moiety. acs.orgnih.gov Several compounds incorporating the N-(2-methoxyphenyl)piperazine structure have demonstrated high affinity for the D3 receptor, with Ki values ranging from 0.3 to 0.9 nM. nih.gov
Adrenergic Receptor Interactions
Alpha1-Adrenergic Receptor Subtype Affinities (e.g., α1A, α1D)
Derivatives of this compound have been extensively studied for their interactions with α1-adrenergic receptors, which are involved in numerous physiological processes and are targets for various therapeutic interventions. The 1-(o-methoxyphenyl)piperazine moiety, in particular, has been identified as a crucial element for high affinity to α-adrenoceptors. nih.gov
A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were found to displace [3H]prazosin, a selective α1-adrenoceptor radioligand, from cortical binding sites in the low nanomolar range, with Ki values between 2.1 and 13.1 nM. nih.govingentaconnect.com Functional assays confirmed their antagonistic properties, with several compounds showing potent inhibition of phenylephrine-induced contractions in isolated rat aorta. nih.gov For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.4 nM for the α1-adrenoceptor and a 142-fold selectivity over α2-adrenoceptors. nih.govingentaconnect.com
Research into 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles also revealed significant α1-adrenergic affinity, with most novel compounds in the study exhibiting affinities ranging from 22 nM to 250 nM. nih.gov Furthermore, a specific NAF-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), showed high subtype selectivity for both α1D- and α1A-ARs (47.9- and 19.1-fold, respectively) over the α1B-AR subtype in vitro. nih.gov However, it is noteworthy that some high-affinity 5-HT1A ligands containing the 1-(2-methoxyphenyl)piperazine structure, such as NAN-190, also bind with nearly equal high affinity to α1-adrenergic receptors, prompting further research to develop analogs with improved selectivity. nih.gov
Investigation of Other Neurotransmitter System Components (e.g., Monoamine Reuptake Inhibition, Release Stimulation)
The compound para-methoxyphenylpiperazine (pMeOPP), or 1-(4-methoxyphenyl)piperazine (B173029), has been investigated for its effects on monoamine neurotransmitter systems. In vitro studies have shown that pMeOPP can inhibit the reuptake and stimulate the release of monoamine neurotransmitters. wikipedia.org This mechanism of action is shared with other psychoactive substances, though pMeOPP is noted to be less potent. wikipedia.org
Enzymatic Target Modulation
Monoamine Oxidase (MAO) Inhibitory Activities
Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. drugs.comwikipedia.org Research has explored piperazine-containing compounds as potential MAO inhibitors.
Studies on various N-phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives have identified compounds with potent and selective inhibitory activity against both MAO-A and MAO-B isoforms. epa.gov For instance, within a series of synthesized phenylpiperazine derivatives, one compound was identified as a potent MAO-A inhibitor with an IC50 value of 120 nM, while another was a potent MAO-B inhibitor with an IC50 of 80 nM. epa.gov Both of these lead compounds were found to be reversible inhibitors. epa.gov
Specifically, piperazine-substituted chalcones have also emerged as a promising class of MAO-B inhibitors. nih.gov In one study, two such compounds were found to be reversible and competitive inhibitors of MAO-B with Ki values of 0.63 ± 0.13 and 0.53 ± 0.068 μM, respectively. nih.gov Another study on N-methyl-piperazine chalcones identified a derivative that selectively inhibited MAO-B with an IC50 of 0.71 μM and was also a reversible competitive inhibitor with a Ki value of 0.21 μM. nih.gov These findings indicate that the piperazine scaffold, when appropriately substituted, can be a key feature in the design of potent and selective MAO inhibitors.
Carbonic Anhydrase Inhibition Research
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH regulation and metabolism, by catalyzing the conversion of carbon dioxide to bicarbonate and protons. nih.govmdpi.com In the context of cancer therapy, it has been noted that the CA isoform XII (hCA XII) is often co-localized with P-glycoprotein (P-gp) in multidrug-resistant tumor cells. mdpi.com
This observation has spurred research into dual inhibitors of both P-gp and hCA XII. A series of piperazine derivatives were synthesized with this goal, incorporating both P-gp and hCA XII binding groups onto the two nitrogen atoms of the piperazine ring. mdpi.com These hybrid compounds included methoxy-substituted arylalkyl moieties, such as (E)-3-(3,4,5-trimethoxyphenyl)vinyl and 3,4,5-trimethoxyphenyl groups, which are known to confer good P-gp inhibitory effects. mdpi.com By also including a coumarin group, known to selectively target hCA XII, researchers developed dual-action agents. mdpi.com Several of these piperazine-based compounds demonstrated a synergistic effect in enhancing the cytotoxicity of doxorubicin (B1662922) in resistant cell lines that overexpress both P-gp and hCA XII, highlighting the potential of the piperazine scaffold in developing novel chemosensitizing agents. mdpi.com
Exploration of Other Biological Activities
The scientific literature provides extensive research on the biological activities of various piperazine derivatives. However, specific studies focusing solely on the antimicrobial, antifungal, anti-inflammatory, and anticancer properties of the parent compound, this compound, are limited. This article addresses the current state of research in these areas for this specific chemical entity.
Similarly, there is a notable absence of specific investigations into the anti-inflammatory properties of this compound in the available scientific literature. Research into piperazine derivatives has yielded compounds with significant anti-inflammatory effects, often targeting specific enzymes or signaling pathways involved in inflammation. However, studies designed to specifically assess the in vitro or in vivo anti-inflammatory activity of this compound have not been identified. As a result, there is no available data concerning its potential effects on inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX), or its impact on inflammatory signaling cascades.
The investigation into the anticancer and cytotoxic potential of this compound as a standalone compound is also not extensively documented in publicly accessible research. The piperazine scaffold is a common feature in many established and experimental anticancer agents, valued for its ability to be functionalized to interact with various biological targets. While some derivatives incorporating the (4-methoxyphenyl)piperazine moiety have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, specific and detailed studies on the intrinsic anticancer activity of this compound are not available. Consequently, data regarding its potential cytotoxic concentrations (IC50 values), mechanism of cell death, or selectivity for cancer cells over normal cells remains to be elucidated.
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Systematic Elucidation of Structural Determinants for Receptor Affinity and Selectivity
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of 2-(4-Methoxyphenyl)piperazine (B1350156), SAR has been explored by modifying three primary components: the phenyl ring, the linker connecting the piperazine (B1678402) to a terminal fragment, and the terminal fragment itself.
The substitution pattern on the phenyl ring of the arylpiperazine moiety is a critical determinant of receptor binding affinity and selectivity. While the 4-methoxy substitution is a common feature, research into related compounds, such as the 2-methoxy analogues, provides significant SAR insights. For instance, the (2-methoxyphenyl)piperazine motif is known to yield highly potent ligands for the 5-HT1A receptor. mdpi.com
Alterations to this substitution pattern have been systematically explored to optimize properties for other targets, such as the dopamine (B1211576) D3 receptor. Studies on the 2-OCH3-phenyl piperazine class have been conducted to enhance D3 receptor affinity and selectivity. nih.gov Further modifications, such as replacing the methoxy (B1213986) group with other substituents like dichloro (Cl2) groups, have also been investigated. This extension of SAR has led to the identification of highly selective D3 antagonists. nih.gov The nature and position of these substituents directly influence the electronic and steric properties of the ligand, thereby affecting its interaction with the amino acid residues in the receptor's binding pocket.
A study on dual COX-2/5-LOX inhibitors utilized a 4-Cl substitution on a terminal phenyl ring (not the piperazine phenyl ring) of a benzhydrylpiperazine derivative, which resulted in promising inhibitory activity against both enzymes. nih.gov This highlights the general principle that substituent nature and position are crucial for tuning the pharmacological profile of piperazine-containing compounds.
The linker, or tether, connects the core piperazine structure to a terminal chemical group and its characteristics, such as length and flexibility, are crucial for correctly orienting the ligand within the receptor binding site. In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine derivatives designed as sigma (σ) receptor ligands, the effect of elongating the alkyl linker was examined. nih.gov The study identified that N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine, which features a three-carbon (propyl) linker, was a selective σ₁ ligand with a high affinity (Kᵢ = 3.1 nM). nih.gov Generally, the elongation of this alkyl tether in the studied series was found to improve selectivity for σ₁ receptors over 5-HT2B receptors when compared to the corresponding benzylic analogs. nih.gov
Similarly, the development of new 5-HT1A inhibitors often incorporates a three-carbon atom linker to connect a 2-MeO-Ph-piperazine moiety to various terminal fragments, such as cage-like adamantanamine structures. mdpi.com This specific linker length has proven effective in achieving high binding affinity for the 5-HT1A receptor. mdpi.com These findings underscore the importance of an optimal linker length for achieving desired receptor affinity and selectivity, as it dictates the spatial relationship between the core pharmacophore and the terminal interacting group.
| Compound Class | Linker Modification | Receptor Target | Key Finding | Reference |
| N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | Elongation of alkyl tether | Sigma-1 (σ₁) | Improved selectivity for σ₁ receptors. A propyl linker yielded high affinity (Kᵢ = 3.1 nM). | nih.gov |
| 2-MeO-Ph-piperazine derivatives | Three-carbon atom linker | 5-HT1A | Effective in achieving high binding affinity. | mdpi.com |
| 4-phenylpiperazine class of D3 antagonists | Functionalized linking chains (e.g., 2-hydroxybutyl) | Dopamine D3 | Incorporation of functional groups on the linker can improve D3 affinity and selectivity. | nih.gov |
The terminal fragment of a ligand plays a significant role in its interaction with the receptor and is a major focus of SAR studies. In the context of long-chain arylpiperazines (LCAPs) targeting the 5-HT1A receptor, a wide variety of terminal fragments have been investigated. nih.gov Imide-containing fragments have been particularly well-studied. nih.gov
Research comparing different terminal imide moieties attached to an o-methoxyphenylpiperazine core revealed that modifications to a flat phthalimide (B116566) terminus generally decreased 5-HT1A receptor affinity. nih.gov This suggests that the geometry and electronic properties of the terminal fragment are finely tuned for optimal interaction with the receptor. For example, replacing the arylpiperazine fragment with a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety and connecting it to bulky alicyclic termini, such as butyl-azaspiro[4.5]decane-7,9-dione, resulted in nanomolar affinity for the 5-HT1A receptor. nih.gov This indicates that bulky, lipophilic terminal groups can be well-accommodated by the 5-HT1A binding site. nih.gov
Pharmacophore Modeling and Computational Drug Design
Computational techniques are indispensable tools in modern drug discovery, allowing for the efficient design and screening of novel compounds. Pharmacophore modeling, in particular, defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govtaylorandfrancis.com
Ligand-based pharmacophore modeling derives a model from a set of known active molecules, even in the absence of a receptor structure. mdpi.comnih.gov The process involves aligning these molecules and identifying common chemical features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that are essential for biological activity. taylorandfrancis.com This approach has been successfully used to generate predictive 3D-QSAR (Quantitative Structure-Activity Relationship) models. nih.gov
For instance, a ligand-based approach was used to develop a pharmacophore model for Takeda G-protein-coupled receptor 5 (TGR5) agonists, leading to the identification of novel, nonsteroidal active compounds. rsc.org The development process involves creating a training set of diverse molecules with known activities, generating multiple pharmacophore hypotheses, and validating the best model using a separate test set. nih.govnih.gov The resulting validated pharmacophore can then be used as a 3D query to screen large chemical databases for new molecules that possess the desired features, potentially leading to the discovery of novel hits. nih.gov
When the three-dimensional structure of the target receptor is known, structure-based drug design (SBDD) can be employed. This powerful approach uses the receptor's structural information to design ligands with high affinity and selectivity. nih.gov
A key SBDD technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In a study targeting the COX-2 enzyme, a structure-based virtual screening of over 59,000 piperazine-containing ligands from the ChEMBL database was performed using the crystal structure of COX-2 (PDB code: 3LN1). nih.gov This screening identified initial hits that were then used to rationally design novel anti-inflammatory compounds. nih.gov Similarly, the recently revealed crystal structure of the 5-HT1A receptor (PDB entry 7e2z), which includes an arylpiperazine inhibitor, has enabled docking analyses to visualize important structural features for ligand binding. mdpi.com These structure-based methods provide detailed insights into ligand-receptor interactions at the molecular level, guiding the optimization of lead compounds to improve their pharmacological profiles.
Optimization Strategies for Enhanced Efficacy and Selectivity
The optimization of the this compound scaffold has been a key focus in medicinal chemistry to enhance its efficacy and selectivity for various biological targets, particularly receptors in the central nervous system (CNS). Rational drug design principles have guided the structural modifications of this versatile chemical moiety, leading to the development of compounds with improved pharmacological profiles. These strategies primarily involve substitutions on the phenyl ring, modifications of the piperazine core, and alterations of the substituent at the N4 position of the piperazine ring.
Phenyl Ring Substitutions
Modifications on the methoxyphenyl ring of the this compound structure have been shown to significantly influence receptor affinity and selectivity. The position and nature of the substituents are critical in determining the interaction with the target protein. For instance, in the context of dopamine D3 and D2 receptor ligands, substitutions on the phenyl ring have been explored to enhance D3 receptor selectivity. While the 4-methoxy group is a common feature, the introduction of other substituents or altering its position can fine-tune the electronic and steric properties of the molecule, thereby modulating its binding characteristics.
Piperazine Ring Modifications
Alterations to the piperazine ring itself, although less common, can also impact the compound's activity. The conformational flexibility of the piperazine ring is crucial for its interaction with the binding pockets of receptors. Introducing substituents on the carbon atoms of the piperazine ring can restrict its conformation, which may lead to higher selectivity for a specific receptor subtype.
N4-Substituent Modifications
The most extensively studied optimization strategy involves the modification of the substituent at the N4 position of the piperazine ring. This position is highly amenable to the introduction of various chemical moieties, which can profoundly affect the compound's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
For serotonin (B10506) 5-HT1A receptor antagonists, structure-activity relationship (SAR) studies have demonstrated that replacing a terminal phthalimide group with bulky alkyl amides can significantly improve affinity and selectivity over α1-adrenergic receptors. For example, the replacement with an adamantanecarboxamido moiety resulted in a compound with high 5-HT1A affinity and a 160-fold selectivity over α1-adrenergic sites. nih.gov
In the pursuit of selective dopamine D3 receptor ligands, variations in the alkyl spacer and the terminal aryl moiety of N-alkylated 1-(2-methoxyphenyl)piperazines have led to compounds with improved affinity and selectivity. An extended and more linear conformation in the aliphatic or aryl spacers was found to be crucial for dopamine D3 receptor selectivity. nih.gov The introduction of rigid aryl acrylamide (B121943) derivatives at the end of the alkyl chain optimized D3 receptor affinity to the subnanomolar range with high selectivity over D2 receptors. nih.gov
The following table summarizes the impact of various N4-substituent modifications on the receptor binding affinity of 2-(methoxyphenyl)piperazine derivatives.
| Compound ID | N4-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| 1a (NAN-190) | 4-(2-Phthalimido)butyl | 5-HT1A | 0.6 | Low (vs. α1-adrenergic) |
| 2j | 4-(1-Adamantanecarboxamido)butyl | 5-HT1A | 0.4 | High (160-fold vs. α1-adrenergic) |
| BP 897 (Lead) | N-Butyl-2-naphthamide | D3 | (Lead Compound) | Moderate |
| 38 (ST 280) | N-(4-Butyl)-(E)-4-iodocinnamoylamide | D3 | 0.5 | High (153-fold vs. D2) |
Data compiled from multiple sources. nih.govnih.gov
Further research has explored the introduction of heterobiarylcarboxamides at the N4-butyl chain of 2-(methoxyphenyl)piperazine analogs. These modifications have yielded compounds with high affinity for the D3 receptor and significant selectivity over the D2 subtype. nih.gov The nature and substitution pattern of the terminal aryl group in these carboxamides play a critical role in achieving this selectivity.
The table below illustrates the effects of different terminal aryl carboxamide moieties on the D2 and D3 receptor binding affinities of N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}arylcarboxamides.
| Compound ID | Terminal Aryl Carboxamide | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| Unsubstituted Phenyl | Benzamide | - | - | Low |
| 4-Methoxy Analog | 4-Methoxybenzamide | - | - | Moderate |
| 4-Hydroxy Analog | 4-Hydroxybenzamide | - | - | Moderate |
| 4-Nitro Analog | 4-Nitrobenzamide | - | - | Moderate |
| Benzothiophen Analog | Benzothiophene-2-carboxamide | - | - | High |
Qualitative data representation based on reported SAR trends. acs.org
Preclinical Evaluation and Translational Research on 2 4 Methoxyphenyl Piperazine
In Vitro Efficacy and Potency Assessments
Derivatives of 2-(4-methoxyphenyl)piperazine (B1350156) have been synthesized and evaluated for their binding affinity and functional activity at a range of biological targets. These in vitro studies are crucial for determining the potency and selectivity of these compounds, guiding further development. The primary targets investigated include serotonergic, dopaminergic, and adrenergic receptors.
Compounds incorporating the this compound structure frequently exhibit high affinity for serotonin (B10506) 5-HT1A receptors. For example, novel derivatives have demonstrated significant binding with Ki values in the low nanomolar range. mdpi.comnih.gov One such derivative, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a particularly high affinity for the 5-HT1A receptor with a Ki value of less than 1 nM. nih.gov Similarly, other synthesized compounds have shown Ki values of 0.12-0.63 nM at 5-HT1A receptors. acs.org Functional assays on hippocampal slices have shown that related compounds can act as potent antagonists at 5-HT1A receptors, completely preventing the hyperpolarization induced by serotonin with IC50 values between 0.9 and 1.7 nM. nih.gov
In addition to serotonin receptors, these derivatives have been assessed for their affinity to dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have identified compounds with high affinity for the D3 receptor subtype (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor. nih.gov Another study focusing on a derivative named HBK-10 also confirmed its affinity for both 5-HT1A and D2 receptors. nih.gov
The α1-adrenergic receptors, particularly relevant for conditions like benign prostatic hyperplasia (BPH), have also been a key focus. Several 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displaced [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range, with Ki values between 2.1 and 13.1 nM. ingentaconnect.com A specific NAF-derived α1D/1A antagonist, HJZ-12, which contains the this compound scaffold, exhibited high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B subtype. nih.gov
Interactive Table: In Vitro Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | 5-HT1A | <1 nM | nih.gov |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | 5-HT7 | 34 nM | nih.gov |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-Adrenoceptor | 2.1 nM | ingentaconnect.com |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-Adrenoceptor | 2.4 nM | ingentaconnect.com |
| Cycloalkyl Derivatives (e.g., 2a, 2c, 2f, 2g, 2h) | 5-HT1A | 0.12 - 0.63 nM | acs.org |
| Heterobiarylcarboxamide Derivative | D3 | ~1 nM | nih.gov |
| HJZ-12 | α1D/α1B Selectivity | 47.9-fold | nih.gov |
| HJZ-12 | α1A/α1B Selectivity | 19.1-fold | nih.gov |
In Vivo Pharmacological Efficacy Models
Following promising in vitro results, this compound derivatives have been advanced to in vivo animal models to assess their pharmacological effects in complex biological systems.
The high affinity of these compounds for serotonin and dopamine receptors suggests potential applications in treating neuropsychiatric disorders. Several studies have confirmed these effects in rodent models.
In models of anxiety, derivatives have demonstrated significant anxiolytic-like activity. For instance, in the elevated plus-maze test, compounds increased the time spent and the number of entries into the open arms. researchgate.netnih.gov Similar anxiolytic-like effects were observed in the light-dark box test, where treated animals showed an increase in transitions and time spent in the light area. researchgate.netnih.gov
For antidepressant-like effects, the tail suspension test and forced swimming test are commonly used. A derivative, HBK-10, demonstrated antidepressant-like properties in such in vivo tests. nih.gov Another study found that its most promising compound exhibited antidepressant-like activity in the tail suspension test that was stronger than the reference drug imipramine. nih.gov Research has shown that compounds with the 2-methoxyphenylpiperazine fragment exhibit a favorable pharmacological profile, including antidepressant-like activity, not only in naïve animals but also in reversing behavioral changes in a depression model induced by chronic corticosterone (B1669441) injections. nih.gov
Given their α1-adrenoceptor antagonism, these compounds have been evaluated in models of BPH and LUTS. In an estrogen/androgen-induced rat model of BPH, the derivative HJZ-12 was shown to prevent the progression of prostatic hyperplasia. nih.gov HJZ-12 treatment led to a decrease in prostate weight and a shrinking of prostate volume. nih.gov Histological examination revealed that HJZ-12 also induced apoptosis in the prostate tissue, an effect not observed with the standard BPH drug naftopidil. nih.gov The α1-antagonistic properties have also been confirmed functionally by the inhibition of phenylephrine-induced contractions in isolated rat aorta, a model relevant to LUTS. ingentaconnect.com
The therapeutic potential of piperazine-based compounds extends to neurodegenerative diseases. A multi-target derivative was tested in a preclinical mouse model of Alzheimer's disease, where it was found to reduce both amyloid and Tau pathologies. nih.govresearchgate.net This compound also prevented the associated memory impairments observed in the animal model. nih.gov In vitro, the molecule was shown to decrease the phosphorylation of Tau and inhibit the release of Aβ peptides. nih.gov
Further research into other piperazine-based molecules demonstrated their ability to inhibit the aggregation of Aβ1-42 and a tau-derived peptide (AcPHF6) in thioflavin T fluorescent assays. nih.gov These compounds could also disaggregate preformed peptide aggregates. nih.gov In a Drosophila melanogaster model expressing human tau protein, a lead compound significantly increased the survival of the flies, demonstrating in vivo neuroprotective properties. nih.gov Another study highlighted the neuroprotective potential of a derivative, D-264, which protected dopaminergic MN9D cells from MPP+ induced toxicity, a model relevant to Parkinson's disease. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations
Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent.
Studies on the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats have identified the primary metabolic pathway. The main transformation is O-demethylation, which converts the parent compound into its active metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govtandfonline.com Degradation of the piperazine (B1678402) ring also occurs as a minor pathway. nih.govtandfonline.com
Investigations using human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) enzymes have pinpointed the specific enzyme responsible for this key metabolic step. The O-demethylation of MeOPP is catalyzed almost exclusively by the polymorphically expressed CYP2D6 enzyme. nih.govtandfonline.comwikipedia.org This was confirmed by significant inhibition of the metabolite's formation in the presence of quinidine, a specific CYP2D6 inhibitor, and substantially lower metabolic activity in liver microsomes from a known CYP2D6 poor metabolizer. nih.govtandfonline.com The metabolism of other related piperazine drugs, such as BZP and TFMPP, has also been shown to involve CYP2D6, as well as CYP1A2 and CYP3A4. researchgate.net
Tissue Distribution and Biotransformation Analysis
The biotransformation of 1-(4-Methoxyphenyl)piperazine (MeOPP) has been investigated in both animal models and human liver microsomes. The primary metabolic pathway identified is O-demethylation, converting the parent compound into its active metabolite, 1-(4-hydroxyphenyl)piperazine (4-HO-PP). nih.gov Further degradation of the piperazine ring structure also occurs. nih.gov
Studies utilizing rat models have successfully identified MeOPP and its key metabolites, including 1-(4-hydroxyphenyl)piperazine and 4-hydroxyaniline, in urine samples following administration. nih.gov This indicates that the compound undergoes significant metabolism before excretion.
The specific enzyme responsible for the principal O-demethylation step has been identified through in vitro studies with cDNA-expressed human hepatic cytochrome P450 (CYP) enzymes. nih.gov Research has conclusively shown that CYP2D6 is the primary enzyme catalyzing this reaction. nih.govwikipedia.org This was further substantiated by experiments using quinidine, a specific chemical inhibitor of CYP2D6, which significantly reduced the formation of the 4-HO-PP metabolite in human liver microsomes. nih.gov Moreover, metabolism was markedly lower in liver microsomes from individuals with a CYP2D6 poor metabolizer genotype, confirming the enzyme's critical role. nih.gov
Elimination Routes and Kinetics
The primary route of elimination for 1-(4-Methoxyphenyl)piperazine and its metabolites is through the kidneys. wikipedia.org Toxicological analysis has confirmed the presence of the parent compound and its metabolic byproducts in rat urine, supporting renal excretion as a major clearance pathway. nih.gov
The kinetics of the main metabolic reaction, O-demethylation, have been characterized. In studies with cDNA-expressed human CYP2D6, the enzyme demonstrated specific kinetic parameters for this biotransformation. Pooled human liver microsomes (pHLM) also effectively catalyzed the reaction, albeit with different apparent kinetic values.
| Enzyme Source | Apparent Km (μM) | Apparent Vmax |
|---|---|---|
| Human CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |
| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |
Toxicological and Safety Pharmacology Assessments
In Vitro Cytotoxicity and Hemolysis Studies
The cytotoxic potential of 1-(4-methoxyphenyl)piperazine has been evaluated in cell-based assays. One study investigated its effects on primary rat hepatocytes after a 72-hour incubation period, with cell viability assessed using the resazurin (B115843) assay. researchgate.net
General studies on other novel piperazine derivatives have assessed their hemolytic potential against human erythrocytes. chemicaljournal.org These particular derivatives proved to be safe at microgram concentrations and did not induce lysis in human red blood cells. chemicaljournal.org
In Vivo Safety Profile Investigations
The in vivo safety of piperazine derivatives has been a subject of investigation. Animal studies and human case reports suggest that this class of compounds can be associated with hepatotoxicity, as well as cognitive and mood disorders. researchgate.net While many users may experience only mild adverse effects, features of more severe toxicity can include confusion, seizures, and cardiovascular instability. researchgate.net
Metabolic profiling in rats serves as a component of the in vivo safety assessment, establishing the metabolic fate of the compound under physiological conditions. nih.gov
Advanced Analytical Methodologies for 2 4 Methoxyphenyl Piperazine and Its Metabolites
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatography coupled with mass spectrometry stands as a cornerstone for the bioanalysis of 2-(4-methoxyphenyl)piperazine (B1350156), offering high selectivity and sensitivity for its detection in complex biological matrices such as serum and plasma. core.ac.ukresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the screening and quantification of piperazine (B1678402) derivatives, including 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). researchgate.net These methods are designed for high selectivity and reproducibility, often utilizing multiple reaction monitoring (MRM) mode to ensure accurate identification. mdpi.com In typical applications, samples undergo a solid-phase extraction process before being separated on a reverse-phase column. core.ac.ukresearchgate.net
Table 1: LC-MS/MS Method Parameters for Piperazine Derivative Analysis
| Parameter | Details | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | core.ac.ukresearchgate.net |
| Sample Matrix | Serum, Plasma | core.ac.ukresearchgate.net |
| Extraction | Mixed-mode solid-phase extraction | core.ac.ukresearchgate.net |
| Column Type | Synergi Polar RP | core.ac.ukresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | core.ac.ukresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | core.ac.ukmdpi.com |
| Limit of Detection | 1.0 - 5.0 ng/mL | researchgate.net |
| Extraction Efficiency | 72% - 90% | core.ac.ukresearchgate.net |
For more in-depth metabolic profiling and structural elucidation, high-resolution mass spectrometry (HRMS) techniques, particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), are employed. nih.govresearchgate.net LC-QTOF/MS provides superior resolution, sensitivity, and selectivity, which allows for the detection and identification of metabolites with greater confidence and reduced sample preparation time. nih.gov
A bioanalytical LC-QTOF/MS method was developed for a derivative of 1-(4-methoxyphenyl)piperazine, demonstrating its applicability for pharmacokinetic and biodistribution studies. nih.govresearchgate.net This method showed excellent linearity across a dynamic range of 10.0 to 900.0 ng/mL and a low limit of quantification (LOQ) of 10 ng/mL. nih.gov A significant advantage of this high-resolution approach is its ability to identify previously uncharacterized metabolites. For instance, the mass fragmentation spectrum indicated the presence of a main bioactive metabolite, LQFM235, which is formed via a hepatic hydroxylation pathway. nih.govresearchgate.net This capability is vital for building a comprehensive understanding of a drug's metabolic pathway and identifying active metabolites. nih.gov
Table 2: Performance of a Bioanalytical LC-QTOF/MS Method
| Parameter | Finding | Source(s) |
| Technique | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | nih.govresearchgate.net |
| Analyte Type | N-phenylpiperazine derivative | nih.gov |
| Linear Dynamic Range | 10.0 to 900.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | nih.gov |
| Key Application | Pharmacokinetics and biodistribution studies | nih.govresearchgate.net |
| Metabolite Identification | Detected the main bioactive metabolite (LQFM235) from hepatic hydroxylation. | nih.govresearchgate.net |
Radioligand Imaging Techniques for Receptor Mapping
Radioligand imaging techniques, especially Positron Emission Tomography (PET), are indispensable for non-invasively studying the distribution and density of target receptors in the living brain. acs.orgwikipedia.org Derivatives of this compound have been successfully developed into radiotracers for this purpose. nih.govsnmjournals.org
Positron Emission Tomography (PET) is a functional imaging technique that utilizes radiotracers to visualize and measure metabolic processes and receptor binding in the body. wikipedia.orgmayoclinic.org Several derivatives of methoxyphenyl)piperazine have been radiolabeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Gallium-68 ([⁶⁸Ga]), to serve as PET radioligands for various neurotransmitter receptors. nih.govsnmjournals.org
One such derivative, a [¹¹C]-labeled 2-methoxyphenyl piperazine compound, was developed for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov This radioligand showed high uptake in receptor-rich regions of the brain, such as the cerebellum, confirming its suitability for mGluR1 imaging. nih.gov Another derivative, ¹¹C-1-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]-3-(2-pyrazinyloxy)-2-propanol, was synthesized and evaluated as a potential PET radioligand for the 5-HT₇ receptor. researchgate.net Furthermore, a bivalent derivative labeled with ⁶⁸Ga, [⁶⁸Ga]-DBM, was synthesized for imaging the 5-HT₁ₐ receptor, demonstrating high affinity and significant uptake in the hippocampus, a region with high 5-HT₁ₐ receptor density. snmjournals.org These studies underscore the versatility of the (methoxyphenyl)piperazine scaffold in developing targeted probes for in-vivo molecular imaging. snmjournals.org
Table 3: Examples of this compound Based PET Radioligands
| Radioligand | Isotope | Target Receptor | Key Findings | Source(s) |
| [¹¹C]-labeled 2-methoxyphenyl piperazine derivative | Carbon-11 | mGluR1 | High uptake in cerebellum (SUV 4.7 ± 0.2); suitable for mGluR1 mapping. | nih.gov |
| ¹¹C-16 | Carbon-11 | 5-HT₇ | Entered the brain with reversible kinetics; serves as a lead compound. | researchgate.net |
| [⁶⁸Ga]-DBM | Gallium-68 | 5-HT₁ₐ | High affinity (0.41 nM for 5-HT₁ₐ); significant uptake in the hippocampus. | snmjournals.org |
| [¹¹C]13 | Carbon-11 | Sigma-1 (σ1) | Developed as a selective σ1 receptor ligand for PET imaging. | nih.gov |
Magnetic Resonance Imaging (MRI) is a diagnostic imaging technique that provides detailed anatomical images. nih.gov The contrast of these images can be enhanced by using contrast agents, which are often metal-based compounds that alter the relaxation rates of water protons in their vicinity. nih.govbohrium.com The most common MRI contrast agents are based on gadolinium(III) (Gd(III)) complexes. nih.govbohrium.com
Computational Chemistry and Molecular Modeling Studies of 2 4 Methoxyphenyl Piperazine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 2-(4-Methoxyphenyl)piperazine (B1350156) and its derivatives interact with biological targets such as G protein-coupled receptors (GPCRs).
Derivatives of this compound are well-known for their high affinity for serotonin (B10506) and sigma receptors. Docking studies have been instrumental in revealing the specific molecular interactions that govern this binding.
Serotonin 5-HT2A Receptor: For the 5-HT2A receptor, docking studies of arylpiperazine derivatives reveal a similar crucial interaction between the piperazine (B1678402) nitrogen and a conserved aspartic acid, Asp155. mdpi.comsemanticscholar.org Beyond this key salt bridge, the binding is stabilized by a network of other interactions. The methoxyphenyl ring often engages in π-π stacking interactions with aromatic residues in the binding pocket, such as Trp336, Phe339, and Tyr370. mdpi.com These interactions help to properly orient the ligand and contribute significantly to the binding affinity. Hydrophobic interactions with residues like Leu123, Ala230, and Val233 also play a role in stabilizing the ligand within the receptor. mdpi.com
Sigma-1 Receptor (S1R): Computational studies on piperazine-based compounds have also identified them as potent ligands for the Sigma-1 receptor. nih.gov Docking simulations into the S1R crystal structure show that these ligands adopt a linear arrangement in the binding site. The key interactions typically involve the positively charged piperidine (B6355638)/piperazine nitrogen atom and hydrophobic interactions within the receptor's binding pockets. nih.gov For example, in related compounds, the phenylpiperazine portion occupies a primary hydrophobic region, while other parts of the molecule extend into a secondary hydrophobic pocket. nih.gov
The table below summarizes the key interactions identified in molecular docking simulations for arylpiperazine scaffolds at various receptors.
| Receptor | Key Interacting Residue(s) | Type of Interaction | Reference |
| 5-HT1A | Asp116 | Ionic Bond / Salt Bridge | semanticscholar.org |
| 5-HT2A | Asp155, Trp336, Phe339, Tyr370 | Salt Bridge, π-π Stacking | mdpi.com |
| Sigma-1 (S1R) | Various | Hydrophobic Interactions | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and the stability of ligand-receptor complexes over time.
Conformational Analysis: The conformational flexibility of the piperazine ring and the orientation of its substituents are critical for receptor binding. For 1-aryl 2-substituted piperazines, computational studies have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov This orientation places the key interacting groups in a specific spatial arrangement that can be more favorable for fitting into a receptor's binding pocket. nih.gov While general solvation models suggest that the solvent does not significantly alter the location of conformational minima for piperazine analogs, the specific microenvironment of a receptor binding site can stabilize certain conformations over others. njit.edu
Binding Stability: MD simulations are frequently employed after docking to validate the predicted binding pose and assess the stability of the ligand-receptor complex. semanticscholar.org A stable complex is typically characterized by a low Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. For example, MD simulations of a potent piperazine-based agonist at the Sigma-1 receptor showed that the complex remained stable over a 50 ns simulation, confirming the viability of the docked pose. nih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the protein or ligand are more flexible, providing insights into the dynamics of the interaction. nih.gov These simulations have confirmed that key interactions, such as the salt bridge with aspartate residues in serotonin receptors, are maintained throughout the simulation, highlighting their importance for stable binding. semanticscholar.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These studies provide valuable data on molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and interactions.
A detailed DFT study was conducted on the isomers of methoxyphenyl piperazine, including the this compound (para) isomer, using the B3LYP/6-311++G(d,p) method. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net For this compound, the HOMO is primarily localized on the methoxyphenyl ring, while the LUMO is distributed across the piperazine moiety. researchgate.net
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, the most negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack, is localized around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the piperazine ring. The positive potential (blue regions), associated with hydrogen atoms, indicates sites for nucleophilic attack. researchgate.net
The table below presents key electronic properties calculated for this compound.
| Property | Calculated Value | Unit | Reference |
| HOMO Energy | -5.46 | eV | researchgate.net |
| LUMO Energy | 0.53 | eV | researchgate.net |
| HOMO-LUMO Gap (ΔE) | 5.99 | eV | researchgate.net |
| Dipole Moment | 2.50 | Debye | researchgate.net |
These quantum chemical descriptors indicate that this compound has a relatively large energy gap, suggesting good kinetic stability. researchgate.net The calculated dipole moment and MEP map provide further understanding of its polarity and intermolecular interaction potential.
Emerging Research Directions and Future Perspectives for 2 4 Methoxyphenyl Piperazine Based Agents
Identification of Novel Therapeutic Applications
While the 2-(4-methoxyphenyl)piperazine (B1350156) moiety is historically associated with neuropsychiatric and neurological disorders, recent investigations have revealed its potential in other significant therapeutic areas, most notably in oncology and neuroprotection.
Anticancer Activity: The flexible binding characteristics of the piperazine (B1678402) ring allow it to interact with various biological targets implicated in cancer. nih.gov Research has demonstrated that derivatives of this compound can exhibit potent antiproliferative effects. For instance, a series of combretastatin (B1194345) A-4 analogues incorporating a piperazine structure were synthesized and evaluated for their ability to act as microtubule-destabilizing agents. rsc.org Several of these compounds displayed significant activity against MCF-7 breast cancer cells. rsc.org This line of inquiry suggests that the piperazine scaffold is a valuable building block for developing agents that can inhibit cell cycle progression and angiogenesis. nih.gov
| Compound Name | Chemical Name | IC₅₀ (nM) |
|---|---|---|
| 4m | (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone | 190 |
| 4q | (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 130 |
| 4x | (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 83 |
Neurodegenerative Diseases: The application of these compounds in neurodegenerative diseases like Alzheimer's and Parkinson's is also a burgeoning field. In models of Alzheimer's disease (AD), certain piperazine derivatives have shown neuroprotective effects. nih.gov For example, research has demonstrated that piperazine compounds can protect dendritic mushroom spines from the toxic effects of amyloid-beta and restore long-term potentiation in hippocampal slices from a mouse model of AD. nih.gov This neuroprotective mechanism is linked to the activation of neuronal store-operated calcium entry in spines. nih.gov For Parkinson's disease, molecular docking studies have identified piperazine derivatives as potential strong inhibitors of targets relevant to the disease, suggesting their future application in this area. tandfonline.com
Development of Multi-Target Directed Ligands
The multifactorial nature of complex disorders, particularly neurodegenerative and psychiatric diseases, has spurred the development of multi-target directed ligands (MTDLs). researchgate.netjneonatalsurg.com The this compound scaffold is ideally suited for this approach, allowing for the combination of different pharmacophores into a single molecule capable of modulating multiple biological targets simultaneously. researchgate.net
This strategy is particularly prominent in Alzheimer's disease research, where the pathology involves multiple interconnected pathways, including cholinergic dysfunction, amyloid-beta aggregation, and tau pathology. nih.gov Researchers have designed and synthesized hybrid molecules that incorporate the piperazine scaffold to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase B (MAO-B), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netnih.gov
One successful approach involved creating a hybrid molecule that reduces both amyloid and Tau pathologies while also inhibiting AChE. nih.gov This compound not only mitigated the core pathological hallmarks in a preclinical AD model but also prevented the associated memory impairments. nih.gov Such MTDLs offer a more holistic therapeutic strategy compared to single-target agents, which have thus far shown limited efficacy in treating complex diseases. jneonatalsurg.com
| Compound Class | Target Combination | Therapeutic Area |
|---|---|---|
| Piperazine-substituted Chalcones | MAO-B, AChE, BACE-1 | Neurological Disorders |
| N,N'-disubstituted Piperazines | Anti-amyloid, Anti-Tau, AChE Inhibition | Alzheimer's Disease |
| Benzyl Piperazine Derivatives | AChE, Beta-Amyloid Aggregation | Alzheimer's Disease |
| Fused Tricyclic Piperazine Derivatives | Dopamine (B1211576) D₂ Receptor, Serotonin (B10506) 5-HT₂ₐ Receptor | Psychiatric Disorders |
Innovations in Drug Delivery and Formulation Strategies
For agents targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical determinant of therapeutic efficacy. A significant area of innovation for this compound-based agents involves optimizing their physicochemical properties to enhance CNS penetration.
While specific advanced formulations like nanoparticles or liposomes for this compound are not yet widely reported in the literature, research has focused on chemical modifications to improve passive diffusion across the BBB. In silico studies on novel piperazine-hydrazide derivatives predicted favorable drug-like qualities, including high oral bioavailability and the ability to penetrate the BBB. cuestionesdefisioterapia.com Similarly, certain fluorinated chalcones modified with a piperazine-related morpholine (B109124) group have demonstrated good potential for BBB permeation. researchgate.net
The parallel artificial membrane permeability assay (PAMPA) is one method used to predict the BBB-penetrating ability of these compounds in early-stage discovery. mdpi.com For instance, a multi-target quinoline-piperazine hybrid, compound 3, showed positive BBB permeation in the PAMPA assay, highlighting its potential for CNS activity. mdpi.com Future innovations will likely focus on integrating these optimized molecules into advanced drug delivery systems to further improve their brain bioavailability, sustain their release, and minimize peripheral exposure.
Challenges and Opportunities in Translational Research
Translating promising preclinical findings for this compound-based agents into clinically approved therapies presents both significant challenges and unique opportunities. The path from "bench to bedside" is often impeded by the "valley of death," where many compounds fail due to a lack of efficacy or unforeseen issues in human trials. sanguinebio.com
Challenges:
Predictive Validity of Models: Animal models for complex psychiatric and neurodegenerative disorders often have only modest predictive validity for human efficacy, making it difficult to forecast clinical success. nih.gov
Regulatory Hurdles: The structural similarity of some piperazine derivatives to novel psychoactive substances (NPS) can create complex regulatory challenges. researchgate.netclinicallab.com Clandestine modifications to chemical structures to evade legal regulations complicate the development landscape for legitimate therapeutic agents. mdpi.com
Bridging Science and Business: Moving from an academic discovery to a commercially viable product requires navigating funding, intellectual property, and partnerships, which can be a significant hurdle for researchers. cytivalifesciences.com
Complexity of Clinical Trials: The heterogeneity of diseases like Alzheimer's and schizophrenia makes designing and interpreting clinical trials difficult. The lack of reliable biomarkers to track disease progression and therapeutic response further complicates these efforts. nih.gov
Opportunities:
Addressing Unmet Needs: CNS disorders represent a significant area of unmet medical need, with many existing treatments offering only symptomatic relief. sanguinebio.comnih.gov The development of novel agents, particularly MTDLs, offers the potential for disease-modifying therapies. jneonatalsurg.com
Biomarker Development: Advances in genetics and neuroimaging provide an opportunity to identify diagnostic and therapy-responsive biomarkers. Integrating biomarker strategies into the development of this compound agents could de-risk clinical trials and enable a more personalized medicine approach.
Collaborative Science: The recognition of translational challenges has spurred the creation of collaborative frameworks between academic, government, and industry entities to streamline the therapeutic development process. nih.gov These partnerships can provide the necessary resources and expertise to overcome common roadblocks. cytivalifesciences.com
The journey of this compound-based agents through the translational pipeline is challenging, but their potential to address complex, multifactorial diseases provides a powerful incentive for continued innovation and research. futurebridge.com
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)piperazine derivatives, and how are intermediates validated?
A four-step synthesis is commonly employed: (1) Reacting 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate. (2) Hydrazine hydrate treatment yields hydrazide intermediates. (3) Cyclization with carbon disulfide under basic conditions produces oxadiazole-thiol derivatives. (4) Final coupling with halogenated acetophenones generates target compounds. Structural validation uses ¹H/¹³C-NMR (e.g., N-CH₂ at 3.83–3.84 ppm, S-CH₂ at 5.09–5.17 ppm) and HRMS for molecular weight confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular ions (M+1 peaks within ±5 ppm of theoretical values). ¹³C-NMR distinguishes piperazine carbons (51.30–52.51 ppm) and oxadiazole carbons (163.85–165.25 ppm). Infrared (IR) spectroscopy identifies functional groups like C=O or N-H stretches, while melting points and Rf values (e.g., 0.39–0.44) assess purity .
Q. How does the piperazine ring influence metabolic stability in receptor-targeted compounds?
Replacing piperazine with piperidine in 5-HT7 receptor ligands increases metabolic stability but reduces receptor affinity. Piperazine’s nitrogen atoms enable hydrogen bonding with receptors, critical for binding. For example, 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives show optimal balance between stability and activity, with terminal substituents (e.g., fluorophenyl groups) modulating selectivity .
Advanced Research Questions
Q. How can structural contradictions in NMR data be resolved for substituted piperazines?
Contradictions arise from dynamic proton exchange or ring puckering. Use variable-temperature NMR to freeze conformational changes. For example, chair-to-chair flipping in piperazine rings broadens signals at room temperature but resolves at −40°C. Additionally, 2D NMR (COSY, NOESY) clarifies through-space correlations in disordered systems, such as halogen-substituted aroyl derivatives .
Q. What strategies optimize receptor selectivity in this compound-based ligands?
(a) Intermediate chain engineering : A 2-hydroxypropoxy chain (common in β-blockers) enhances 5-HT7R affinity, while butyloxy chains improve metabolic stability. (b) Terminal group modulation : 4-Chloro-3-fluorophenyl or imidazo[1,2-a]pyridine systems increase selectivity over off-target receptors (e.g., dopamine D₂). (c) Isosteric replacements : Replacing methoxy with trifluoromethyl retains electronic effects while reducing oxidative metabolism .
Q. How can Raman microspectroscopy distinguish positional isomers of substituted piperazines?
At 20 mW laser power and 128–256 scans, Raman spectra reveal distinct peaks for isomers:
- 1-(3-chlorophenyl)piperazine (3-CPP) : Peaks at 680 cm⁻¹ (C-Cl stretch) and 1,000 cm⁻¹ (piperazine ring breathing).
- 1-(4-chlorophenyl)piperazine (4-CPP) : Shifted C-Cl stretch (695 cm⁻¹) and altered ring vibrations. PCA-LDA analysis separates isomers with >99% variance explained by principal components 2–4, enabling objective identification .
Q. What methodologies address low yields in multi-step syntheses of piperazine derivatives?
(a) Solvent optimization : Use DMF for SN2 reactions (e.g., ethyl 2-chloroacetate coupling) to improve nucleophilicity. (b) Catalytic additives : KI (10 mol%) accelerates bromide displacement in aryl halide intermediates. (c) Microwave-assisted synthesis : Reduces reaction time for hydrazide cyclization from 12 hours to 30 minutes, minimizing side products .
Data Analysis and Structural Insights
Q. How do hydrogen bonding patterns in crystal structures inform drug design?
X-ray crystallography of 1-aroyl-4-(4-methoxyphenyl)piperazines reveals:
- C—H⋯O interactions : Stabilize chains in 2-fluorobenzoyl derivatives (e.g., C18H19FN2O2).
- π-π stacking : Enhances sheet formation in chlorinated analogs (e.g., C18H19ClN2O2). These interactions guide scaffold rigidity and solubility optimization .
Q. Why do certain this compound derivatives exhibit conflicting SAR trends across studies?
Discrepancies arise from assay conditions (e.g., cell vs. membrane-based receptor binding) or substituent electronic effects. For instance, electron-withdrawing groups (e.g., -CF₃) may enhance in vitro affinity but reduce bioavailability due to increased logP. Cross-validate using orthogonal assays (e.g., functional cAMP vs. radioligand binding) .
Methodological Best Practices
Q. What quality control steps ensure reproducibility in piperazine-based medicinal chemistry?
- Purity thresholds : ≥95% by HPLC (C18 column, 0.1% TFA/MeCN gradient).
- Batch consistency : Monitor residual solvents (e.g., DMF < 500 ppm) via GC-MS.
- Stability testing : Store derivatives at −20°C under argon to prevent oxidation of methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
